

# A Comparative Analysis of the Long-Term Effects of Lu AF90103 and Esketamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term effects of **Lu AF90103** and esketamine, two N-methyl-D-aspartate (NMDA) receptor modulators with potential applications in the treatment of neuropsychiatric disorders. While esketamine is an approved treatment for treatment-resistant depression (TRD), **Lu AF90103** is a novel compound in the preclinical stages of development. This comparison is based on available clinical data for esketamine and preclinical data for **Lu AF90103**.

## **Mechanism of Action: A Tale of Two Modulators**

Esketamine, the S-enantiomer of ketamine, acts as a non-competitive antagonist of the NMDA receptor.[1][2][3] Its antidepressant effects are believed to stem from the blockade of NMDA receptors on GABAergic interneurons, which leads to a surge in glutamate release.[4][5] This glutamate surge then activates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in downstream signaling cascades that promote neurogenesis and synaptic plasticity, including the activation of brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathways.[1][3][4][5]

In contrast, **Lu AF90103** is a partial agonist at the glycine binding site of the GluN1/GluN2B subtype of the NMDA receptor.[6][7][8] It is a prodrug (42e) of the active compound 42d, designed to cross the blood-brain barrier.[6][7][8] As a partial agonist, it is hypothesized to modulate NMDA receptor activity, aiming to achieve therapeutic effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[6][7]



## **Signaling Pathway Diagrams**



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Caption: Esketamine's Mechanism of Action.



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Caption: Proposed Mechanism of Action for **Lu AF90103**.

# Long-Term Efficacy: Clinical vs. Preclinical Data Esketamine

Long-term studies of esketamine nasal spray, in conjunction with an oral antidepressant, have demonstrated sustained efficacy in patients with TRD. The SUSTAIN-2 and SUSTAIN-3 studies provide the most robust long-term data.

Table 1: Long-Term Efficacy of Esketamine in TRD



| Study     | Duration        | Key Efficacy<br>Outcomes | Citation(s) |  |
|-----------|-----------------|--------------------------|-------------|--|
|           |                 | Continued use of         |             |  |
|           |                 | esketamine resulted in   |             |  |
|           |                 | a statistically          |             |  |
|           |                 | significant delay in     |             |  |
| SUSTAIN-2 | Up to 1 year    | time to relapse          | [9][10]     |  |
|           |                 | compared to placebo      |             |  |
|           |                 | among stable             |             |  |
|           |                 | remitters and            |             |  |
|           |                 | responders.              |             |  |
| SUSTAIN-3 |                 | Improvement in           |             |  |
|           | Up to 6.5 years | depressive symptoms      |             |  |
|           |                 | (measured by             |             |  |
|           |                 | MADRS) was               |             |  |
|           |                 | generally maintained     |             |  |
|           |                 | during the long-term     |             |  |
|           |                 | optimization/maintena    | [11][12]    |  |
|           |                 | nce phase. Remission     |             |  |
|           |                 | rates were 48.5% at      |             |  |
|           |                 | week 112 and 49.6%       |             |  |
|           |                 | at the                   |             |  |
|           |                 | optimization/maintena    |             |  |
|           |                 | nce endpoint.            |             |  |

### Lu AF90103

As **Lu AF90103** is in preclinical development, there is no human data on its long-term efficacy. In vivo studies in rat models have shown both acute and lasting effects.

Table 2: Preclinical Efficacy of Lu AF90103



| Animal Model                            | Key Findings  | Citation(s)       |
|---|---|-------------------|
| Rat models of neuropsychiatric diseases | Administration of the prodrug (42e) led to the active compound (42d) demonstrating lasting effects in the stress-sensitive hippocampal pathway and an antidepressant-sensitive model. | [6][7][8][13][14] |

# **Long-Term Safety and Tolerability Esketamine**

Long-term treatment with esketamine has been generally well-tolerated, with no new safety signals identified in studies lasting up to 6.5 years.[11][15]

Table 3: Common Long-Term Adverse Events of Esketamine (from SUSTAIN-3)

| Adverse Event   | Incidence (%) | Citation(s) |
|-----------------|---------------|-------------|
| Headache        | 36.9          | [11][12]    |
| Dizziness       | 33.9          | [11][12]    |
| Nausea          | 33.6          | [11][12]    |
| Dissociation    | 25.5          | [11][12]    |
| Nasopharyngitis | 23.8          | [11][12]    |
| Somnolence      | 23.1          | [11][12]    |
| Dysgeusia       | 20.2          | [11][12]    |
| Back pain       | 20.0          | [11][12]    |

Most adverse events were transient and occurred on the day of dosing.[11][16] Concerns about cognitive impairment have been addressed in clinical trials, which found that cognition



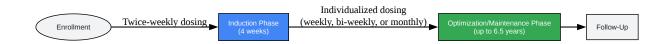
generally remains stable or improves over time with appropriate use.[17][18][19] While there is a potential for abuse due to its relation to ketamine, long-term studies have not reported significant issues with drug-seeking behavior or abuse when administered under medical supervision.[9][16]

#### Lu AF90103

There is no human safety data for **Lu AF90103**. The preclinical development of **Lu AF90103** was driven by the goal of identifying a compound with antidepressant effects that avoids the psychotomimetic effects associated with ketamine.[6][7][8] The partial agonist mechanism at the GluN2B subtype is intended to provide a more modulated effect on the NMDA receptor system. Further studies will be required to determine its long-term safety profile.

# Experimental Protocols Esketamine: SUSTAIN-3 Study Design

The SUSTAIN-3 study was a Phase 3, open-label, single-arm, long-term extension study to evaluate the safety and efficacy of esketamine nasal spray in adults with TRD.



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Caption: Simplified Workflow of the SUSTAIN-3 Study.

- Participants: Adults with TRD who had participated in one of six previous Phase 3 studies.
- Intervention: Esketamine nasal spray administered in conjunction with an oral antidepressant. Dosing was flexible and individualized during the optimization/maintenance phase based on the severity of depression.
- Primary Outcome: Assessment of long-term safety.
- Efficacy Endpoints: Change in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[11][12]



### Lu AF90103: Preclinical In Vivo Models

Preclinical evaluation of **Lu AF90103** involved various in vivo models in rats to assess its acute and lasting effects.

- Blood-Brain Barrier Penetration: Confirmed using rat microdialysis studies, which showed that the methyl ester prodrug (42e) effectively delivered the active compound (42d) to the brain.[6][7][8]
- Antidepressant-like Effects: Assessed in an antidepressant-sensitive model in rats, where the administration of 42e resulted in lasting effects.[6][7][13][14]
- Effects on Hippocampal Pathway: The compound demonstrated lasting effects in the stress-sensitive hippocampal pathway in rats, suggesting a potential to modulate neural circuits implicated in depression.[6][7][13][14]

### Conclusion

Esketamine has a well-documented profile of long-term safety and sustained efficacy for the treatment of TRD, supported by extensive clinical trial data. Its mechanism as an NMDA receptor antagonist provides rapid antidepressant effects but also necessitates careful monitoring for transient side effects.

**Lu AF90103** represents a novel approach to modulating the NMDA receptor system. As a partial agonist targeting the GluN2B subtype, it holds the potential for antidepressant efficacy with a potentially different side-effect profile, particularly concerning psychotomimetic effects. However, it is crucial to emphasize that **Lu AF90103** is in the early stages of development, and its long-term effects in humans are yet to be determined. Future clinical trials will be essential to establish its safety, tolerability, and efficacy in comparison to existing treatments like esketamine.

This guide highlights the current state of knowledge for both compounds, providing a framework for understanding their distinct mechanisms and the available evidence for their long-term effects. As research progresses, a more direct comparison of their clinical profiles will become possible.



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